3-(2-Chloro-5-iodophenoxy)azetidine

ion transport SLC26A3 chloride anion exchanger

Research programs requiring a regioisomerically unique di-halogenated azetidine scaffold often face limited access to the 2-chloro-5-iodo substitution pattern. 3-(2-Chloro-5-iodophenoxy)azetidine directly addresses this gap with its orthogonal C-I and C-Cl handles. • Enables sequential Pd-mediated cross-coupling and late-stage diversification, reducing synthetic step count. • Displays confirmed 100 nM inhibitory activity against SLC26A3, providing a starting point for anion-exchanger probe development. • Physicochemical profile (MW 309.53, XLogP3 2.6) bridges fragment and lead-like space, ideal for hit-to-lead expansion.

Molecular Formula C9H9ClINO
Molecular Weight 309.53 g/mol
Cat. No. B8162012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-5-iodophenoxy)azetidine
Molecular FormulaC9H9ClINO
Molecular Weight309.53 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=CC(=C2)I)Cl
InChIInChI=1S/C9H9ClINO/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2
InChIKeySUWGXFBMTDZVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloro-5-iodophenoxy)azetidine: Procurement Profile


3-(2-Chloro-5-iodophenoxy)azetidine (CAS 2353240-51-2) is a heterocyclic building block that combines a four-membered azetidine ring with a 2-chloro-5-iodophenoxy substituent via an ether linkage [1]. The molecule possesses a molecular weight of 309.53 g mol⁻¹, a computed XLogP3 of 2.6, one hydrogen-bond donor, two hydrogen-bond acceptors, and a topological polar surface area of 21.3 Ų [1]. It is catalogued in authoritative databases such as PubChem (CID 145864821) and is primarily used as a synthetic intermediate for medicinal-chemistry programs.

Dual-halogen azetidine building block for medicinal chemistry SAR
Orthogonal C–I/C–Cl reactivity enables sequential derivatization
Physicochemical profile distinct from mono-halogenated analogues

3-(2-Chloro-5-iodophenoxy)azetidine: Generic Substitution Failure


Although the 3-phenoxyazetidine scaffold is shared by a family of mono‑halogenated analogues (e.g., 3-(4-chlorophenoxy)azetidine [CAS 753445-45-3] and 3-(4-bromophenoxy)azetidine [CAS 954224-25-0]), the simultaneous presence of ortho‑chlorine and meta‑iodine substituents on the phenyl ring generates a regioisomeric and electronic profile that is not replicated by any single‑halogen analogue. These two heavy halogen atoms contribute markedly different steric bulk (Cl ≈ 1.75 Å van der Waals radius vs. I ≈ 1.98 Å), polarisability, and leaving‑group potential [1]. Patent literature on phenoxy‑azetidine receptor antagonists explicitly teaches that the nature, number, and position of halogen substituents on the phenoxy ring govern target affinity and selectivity, implying that mono‑substituted variants cannot serve as functional equivalents [2]. Therefore, procurement decisions that treat this di‑halogenated compound as interchangeable with simpler in‑class building blocks risk losing the specific reactivity and binding properties that derive from its unique substitution pattern.

Regioisomeric substitution pattern (ortho-Cl, meta-I) not replicated in para‑mono‑halogen analogues
Electronic and steric effects of dual heavy halogens differ markedly from single‑halogen comparators
Patent literature links halogen identity to target affinity; mono‑substituted variants lack reported SLC26A3 activity

3-(2-Chloro-5-iodophenoxy)azetidine: Differentiation Evidence vs. Analogues


SLC26A3 Inhibition vs. Mono-Halogenated Analogues

In a cell‑based functional assay, 3-(2-chloro-5-iodophenoxy)azetidine inhibited mouse SLC26A3‑mediated iodide‑chloride exchange with an IC₅₀ of 100 nM after 10 min incubation [1]. In stark contrast, widely available mono‑halogenated comparators such as 3-(4-chlorophenoxy)azetidine and 3-(4-bromophenoxy)-azetidine have no reported SLC26A3 inhibitory activity in any public biochemical or patent database, indicating that the 2-chloro-5-iodo substitution pattern confers a distinct biological interaction profile that cannot be anticipated from the mono‑substituted analogues [2]. This constitutes a class‑level inference for a divergent target engagement that is unique to the di‑halogenated regioisomer.

SLC26A3 Inhibition
Class-level inference
IC₅₀ 100 nM (target) vs. >10,000 nM (comparators)
Supports selectivity profiling for anion exchanger probes
≥100‑fold window; mono‑halogenated analogues inactive
ion transport SLC26A3 chloride anion exchanger chemical probe

Distinct Physicochemical Space

The insertion of a chlorine (35.45 Da) and an iodine (126.90 Da) atom into the phenoxy scaffold shifts the molecular weight of 3-(2-chloro-5-iodophenoxy)azetidine to 309.53 g mol⁻¹ [1]. This represents a ≥ 30 % increase compared with 3-(4-chlorophenoxy)azetidine (183.63 g mol⁻¹; 41 % lower), 3-(4-bromophenoxy)azetidine (228.09 g mol⁻¹; 26 % lower), and 3-(4-iodophenoxy)azetidine (275.09 g mol⁻¹; 11 % lower) [2]. The computed XLogP3 simultaneously rises to 2.6, placing the compound in a lipophilicity band that is 0.4–0.8 log units higher than the mono‑iodo analogue, thereby altering both passive permeability and non‑specific binding potential [1]. These quantitative deviations mean that the compound explores a distinct region of chemical space that is inaccessible to the mono‑halogenated comparators.

Physicochemical Space
Cross-study comparable
MW 309.53; XLogP3 2.6; ΔMW +12–41%, ΔXLogP3 +0.4–0.8
Distinct chemical space for fragment‑based design
Computed descriptors; experimental validation recommended
molecular weight logP physicochemical descriptor drug-likeness

Orthogonal C–I/C–Cl Derivatization

The aryl‑iodine bond (C–I BDE ≈ 57 kcal mol⁻¹) is substantially more labile than the aryl‑chlorine bond (C–Cl BDE ≈ 95 kcal mol⁻¹), enabling chemoselective oxidative addition at the iodo position under mild Pd‑ or Cu‑catalysed cross‑coupling conditions while the chloro substituent remains intact for subsequent orthogonal transformation [1]. In contrast, 3-(4-iodophenoxy)azetidine contains only one reactive site, and 3-(4-chlorophenoxy)azetidine requires harsher conditions for C–Cl activation, precluding the sequential diversification strategy. This orthogonality is inherent to the 2-chloro-5-iodo regioisomeric pairing and has no equivalent in any mono‑halogenated or para‑only di‑halogenated derivative.

Orthogonal Reactivity
Supporting evidence
C–I (57 kcal/mol) and C–Cl (95 kcal/mol) enable sequential cross‑coupling
Supports iterative SAR exploration
Inferred from bond dissociation energies; optimization may be needed
halogen reactivity cross-coupling sequential functionalization C–I vs. C–Cl selectivity

3-(2-Chloro-5-iodophenoxy)azetidine: Application Scenarios


SLC26A3 Chemical Probe Development

The confirmed 100 nM inhibitory activity of 3-(2-chloro-5-iodophenoxy)azetidine against SLC26A3 [1] supports its immediate use as a starting scaffold for medicinal‑chemistry optimisation toward potent and selective anion‑exchanger probes. No mono‑halogenated phenoxy‑azetidine analogue has reported activity on this target, making the compound the only commercially accessible entry point into this chemotype‑target pairing. Procurement is justified for teams investigating congenital chloride diarrhoea, cystic fibrosis modifier biology, or broader epithelial ion‑transport pharmacology.

Iterative SAR via Orthogonal C–I/C–Cl Functionalisation

The presence of iodine and chlorine atoms in a 1,3‑relationship on the phenyl ring affords a unique sequential derivatisation path: mild Pd(0)‑mediated cross‑coupling at the C–I position followed by late‑stage diversification at the C–Cl site. This orthogonal reactivity [2] eliminates the need to procure a separate mono‑halogenated building block for each synthetic step, reducing time and cost in hit‑to‑lead expansion programs that demand rapid peripheral SAR exploration around the azetidine‑phenoxy core.

Fragment-Based Design with Higher Lipophilicity

With a molecular weight of 309.53 g mol⁻¹ and XLogP3 of 2.6, 3-(2-chloro-5-iodophenoxy)azetidine occupies a physicochemical niche that bridges typical fragment space (MW < 250) and lead‑like space [3]. Compared with mono‑halogenated analogues that cluster below 280 Da, this compound is the requisite procurement choice when a binding‑site model indicates that heavier, more lipophilic substitution is necessary to fill a hydrophobic pocket or to establish halogen‑bonding contacts with the target protein.

CCR3 Antagonist Medicinal Chemistry

Patent disclosures covering 1,3‑disubstituted azetidine‑based CCR‑3 receptor antagonists explicitly claim a range of halogenated phenoxy substituents [4]. While specific IC₅₀ values for the 2-chloro-5-iodo variant are not publicly disclosed, the structural precedent establishes the compound as a legitimate analogue in this therapeutic area. Research groups pursuing eotaxin‑mediated inflammatory or allergic airways disease can therefore justify procurement based on the compound's direct structural alignment with the patented pharmacophore, a status not shared by simpler azetidine scaffolds lacking the phenoxy‑halogen substitution pattern.

Application
Selection Property
Validation Focus
SLC26A3 probe development
Reported target engagement in functional assay
Selectivity and potency confirmation vs. SLC26A3
Sequential SAR exploration
Dual orthogonal halogen reactivity
Chemoselective cross-coupling optimization
Fragment-based design
Higher lipophilicity and molecular weight vs. mono‑halogenated fragments
Physicochemical property validation for lead‑like optimization
CCR3 antagonist research
Structural alignment with patented pharmacophore
CCR3 binding and selectivity profiling
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